molecular formula C17H20N2O2S B4393241 N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

Cat. No.: B4393241
M. Wt: 316.4 g/mol
InChI Key: KWTQIBKCKUZIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to the nitrogen atom of the amide, and a thienylacetyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the reaction of 2-thienylacetic acid with N-butylbenzamide in the presence of a coupling agent. One common method is the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides or thienyl derivatives.

Scientific Research Applications

N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar structure but lacks the thienylacetyl group.

    2-thienylacetic acid: Contains the thienylacetyl group but lacks the benzamide structure.

    N-tert-butylbenzamide: Similar structure with a tert-butyl group instead of a butyl group.

Uniqueness

N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of both the butyl and thienylacetyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-butyl-2-[(2-thiophen-2-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-3-10-18-17(21)14-8-4-5-9-15(14)19-16(20)12-13-7-6-11-22-13/h4-9,11H,2-3,10,12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQIBKCKUZIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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